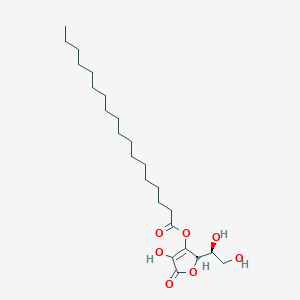

O-stearoyl l-ascorbate

Description

Rationale for L-Ascorbate Esterification for Research Applications

The primary motivation for the esterification of L-ascorbic acid is to enhance its lipophilicity. This modification allows for its incorporation into lipid-based systems, such as cell membranes and oil-based formulations, where the parent vitamin C cannot readily partition. researchgate.netnih.gov This increased lipophilicity is a key determinant of the antioxidant activity of these derivatives, as it governs their mobility and distribution within the phospholipid bilayer of cell membranes. nih.gov

Furthermore, the esterification process improves the thermal and oxidative stability of L-ascorbic acid. nih.gov Native L-ascorbic acid is susceptible to degradation by heat, light, and oxidation. acs.org By converting one of the hydroxyl groups to an ester, the resulting derivatives, such as O-stearoyl l-ascorbate, exhibit greater stability, making them more suitable for various research and industrial applications. researchgate.net This enhanced stability ensures a longer shelf-life and sustained activity in various formulations.

Overview of this compound within the Context of Ascorbate (B8700270) Derivatives

This compound, also known as ascorbyl stearate (B1226849), is a prominent lipophilic derivative of L-ascorbic acid. nih.govresearchgate.net It is synthesized by the esterification of the primary hydroxyl group at the C-6 position of L-ascorbic acid with stearic acid. chemicalbook.comcaymanchem.com This results in an amphiphilic molecule with the hydrophilic L-ascorbic acid head and a long, lipophilic stearoyl tail. researchgate.net

Commercially, this compound is produced through chemically catalyzed processes. researchgate.net However, enzymatic synthesis using lipases, particularly from Candida antarctica (Novozym 435), has gained significant attention due to its regioselectivity and milder reaction conditions. researchgate.netcsic.es The enzymatic approach is considered a more environmentally friendly "green chemistry" method. researchgate.net

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Synonyms | L-Ascorbyl 6-stearate, Vitamin C stearate, Ascorbyl stearate |

| CAS Number | 10605-09-1 |

| Molecular Formula | C24H42O7 |

| Molecular Weight | 442.59 g/mol |

| Appearance | White or yellowish-white powder |

| Solubility | Soluble in ethanol (B145695) and oils; insoluble in water. |

Data sourced from multiple references. caymanchem.comszabo-scandic.com

Current Trajectories in Academic Investigations of this compound

Current research on this compound is multifaceted, exploring its synthesis, physicochemical properties, and diverse applications. A significant area of investigation is the optimization of its enzymatic synthesis to improve yield and efficiency. researchgate.netcsic.es Researchers are exploring various lipases and reaction conditions, including the use of different solvents and acyl donors, to develop more cost-effective and sustainable production methods. csic.esbuct.edu.cn

Another major research focus is the evaluation of its antioxidant properties in various systems. Studies have shown that this compound can effectively protect fats and oils from oxidation. researchgate.net Its antioxidant capacity is being compared with that of its parent compound, L-ascorbic acid, and other lipophilic antioxidants. nih.gov Research has indicated that in certain systems, this compound demonstrates comparable or even superior antioxidative ability against lipid oxidation. nih.govresearchgate.net

Furthermore, the self-organizing properties of this compound and other long-chain ascorbyl esters are being investigated. These amphiphilic molecules can form monolayers at air-water interfaces, a property that is being studied for its potential in creating stable films and emulsions. researchgate.netacs.org The interaction of these derivatives with other molecules, such as α-tocopherol (vitamin E), is also a subject of research, with studies indicating a synergistic antioxidant effect. researchgate.net

Recent studies have also delved into the biological activities of this compound. For instance, its ability to protect human lymphocytes from X-ray-induced DNA damage, lipid peroxidation, and protein carbonylation has been demonstrated, suggesting its potential as a radioprotective agent. nih.gov Additionally, its anticancer activities are being explored, with research showing that lipid nanoparticles encapsulating L-ascorbic acid 6-stearate can induce apoptosis in certain cancer cell lines. caymanchem.com

The table below summarizes some of the recent research findings on this compound.

| Research Area | Key Findings |

| Enzymatic Synthesis | Lipase (B570770) from Candida antarctica (Novozym 435) is a highly efficient biocatalyst for the synthesis of ascorbyl esters. researchgate.netcsic.es Microwave-assisted enzymatic synthesis can significantly enhance the reaction rate and yield. researchgate.net |

| Antioxidant Activity | This compound exhibits significant antioxidative ability against lipid oxidation in food matrix systems. nih.govresearchgate.net It can scavenge free radicals, as demonstrated in DPPH assays. caymanchem.com |

| Physicochemical Properties | This compound forms stable monolayers at the air-water interface, exhibiting both liquid-expanded and liquid-condensed phases. researchgate.net |

| Biological Activities | It protects human lymphocytes from X-ray-induced cellular damage more effectively than L-ascorbic acid. nih.gov Lipid nanoparticles with L-ascorbic acid 6-stearate show pro-apoptotic effects on HL-60 promyeloblasts. caymanchem.com |

Properties

CAS No. |

51222-59-4 |

|---|---|

Molecular Formula |

C24H42O7 |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] octadecanoate |

InChI |

InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(27)30-23-21(28)24(29)31-22(23)19(26)18-25/h19,22,25-26,28H,2-18H2,1H3/t19-,22+/m0/s1 |

InChI Key |

UWOOMFJLKNMGRW-SIKLNZKXSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for O Stearoyl L Ascorbate and Analogues

Chemical Esterification Strategies at the C-6 Hydroxyl Position

Chemical synthesis of O-stearoyl-L-ascorbate primarily involves the esterification of L-ascorbic acid with stearic acid. This reaction targets the primary hydroxyl group at the C-6 position of the ascorbic acid molecule due to its higher reactivity compared to the secondary hydroxyl groups.

Direct Condensation Reactions

Direct condensation of L-ascorbic acid and stearic acid is a common chemical method for producing O-stearoyl-L-ascorbate. This process typically requires a strong acid catalyst, such as concentrated sulfuric acid, and often uses a solvent to facilitate the reaction. For instance, a high-yielding and regioselective synthesis has been developed using concentrated H2SO4 in the presence of the food-grade solvent p-cymene. researchgate.net This method allows for good product separation and isolation in high yields (70-82%) and purity (>99%). researchgate.net Another approach involves reacting ascorbic acid with stearic acid in about 100% strength sulfuric acid, which acts as both a solvent and a catalyst. google.com While effective, these chemical processes can have drawbacks, including the use of harsh reagents and the potential for non-regioselective side reactions, which necessitate extensive purification steps. csic.es

Protection-Deprotection Approaches for Regioselectivity

To enhance the regioselectivity of the esterification at the C-6 position and minimize unwanted side products, protection-deprotection strategies can be employed. This involves chemically modifying the more reactive enol hydroxyl groups at the C-2 and C-3 positions of ascorbic acid before the esterification reaction. A typical three-step strategy involves: mdpi.com

Protection: The hydroxyl groups at C-5 and C-6 are protected, often as an acetonide.

Esterification: The enol hydroxyls are then treated with a reagent like benzyl (B1604629) bromide.

Deprotection: Finally, the protecting group is removed to yield the desired 6-O-substituted ascorbyl ester. mdpi.com

Enzymatic Synthesis Utilizing Biocatalysts

Enzymatic synthesis of O-stearoyl-L-ascorbate offers a greener and more specific alternative to chemical methods. Lipases are the most commonly used biocatalysts for this purpose, valued for their high regioselectivity and ability to function under mild reaction conditions. scispace.com

Lipase-Catalyzed Transesterification and Esterification

Lipases, particularly from Candida antarctica B (often immobilized as Novozym 435), are highly efficient in catalyzing the esterification of ascorbic acid with fatty acids. researchgate.netmdpi.com The reaction can proceed via two main pathways:

Direct Esterification: L-ascorbic acid is reacted directly with stearic acid.

Transesterification: An ester of stearic acid, such as methyl stearate (B1226849) or ethyl stearate, is used as the acyl donor. google.com

The low solubility of hydrophilic L-ascorbic acid in the non-polar organic solvents typically used for these reactions is a major challenge. csic.es Various solvents like tert-amyl alcohol, acetone, and 2-methyl-2-butanol (B152257) have been explored to overcome this issue. csic.esmdpi.com Transesterification has been shown to sometimes yield higher conversions than direct esterification. mdpi.com For instance, the transesterification of ascorbyl palmitate with oleic acid resulted in a significantly higher yield of ascorbyl oleate (B1233923) compared to the direct esterification of ascorbic acid and oleic acid. mdpi.com

Optimization of Reaction Conditions (e.g., Solvent Systems, Temperature, Substrate Ratios)

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the enzymatic synthesis of O-stearoyl-L-ascorbate and its analogues. Key parameters that are frequently investigated include:

Solvent System: The choice of solvent is critical for dissolving both the hydrophilic ascorbic acid and the lipophilic fatty acid while maintaining enzyme activity. csic.es Co-solvent systems, such as a mixture of t-pentanol and isooctane, have been found to be optimal in some cases. researchgate.net Acetone is also a promising solvent due to its low cost, low boiling point, and acceptance for use in food production. mdpi.com

Temperature: Lipase (B570770) activity is temperature-dependent. For example, the lipase from Bacillus stearothermophilus has shown maximum conversion for ascorbyl palmitate synthesis at 100°C in a solvent-free system and at 60°C in hexane. researchgate.netdss.go.th However, higher temperatures can also lead to enzyme denaturation. researchgate.net

Substrate Molar Ratio: The ratio of ascorbic acid to the fatty acid or its ester can significantly influence the reaction equilibrium and yield. An excess of the acyl donor is often used to drive the reaction towards product formation. nih.gov

Water Activity: Water content is a critical factor in lipase-catalyzed reactions. While some water is necessary to maintain the enzyme's catalytic activity, excess water can promote the reverse reaction of hydrolysis. dss.go.th The use of molecular sieves can help to control the water content and shift the equilibrium towards ester synthesis. researchgate.net

Enzyme Amount: The concentration of the lipase also affects the reaction rate. Higher enzyme concentrations generally lead to faster reaction rates, but there is an optimal level beyond which the increase in yield may not be cost-effective. ajol.info

Response surface methodology (RSM) is a statistical tool often employed to systematically optimize these multiple parameters to achieve the highest possible conversion yields. researchgate.netajol.info

Immobilized Enzyme Systems for Enhanced Synthesis

Immobilizing lipases on solid supports offers several advantages for the synthesis of ascorbyl esters. Immobilization can:

Enhance enzyme stability and activity.

Facilitate easy separation of the enzyme from the reaction mixture.

Allow for the reuse of the biocatalyst, making the process more cost-effective. researchgate.net

Novozym 435, which is Candida antarctica lipase B immobilized on a macroporous acrylic resin, is a widely used and highly effective commercial biocatalyst for this purpose. researchgate.netmdpi.com Other supports, such as octyl silica, have also been investigated for immobilizing lipases like that from Pseudomonas stutzeri. mdpi.com The performance of the immobilized lipase can be affected by the choice of support and the immobilization technique. For instance, Candida antarctica B lipase adsorbed on hydrophobic supports has been shown to give the highest synthetic yields. researchgate.net Immobilized enzymes can be used in various reactor configurations, including batch reactors and fluidized bed reactors, for both small-scale and larger-scale production. researchgate.net

Interactive Data Table: Comparison of Synthesis Methods for Ascorbyl Esters

| Synthesis Method | Catalyst | Acyl Donor | Solvent | Temperature (°C) | Reaction Time | Max. Conversion/Yield | Reference |

| Chemical Esterification | Conc. H2SO4 | Stearic Acid | p-Cymene | - | - | 70-82% Yield | researchgate.net |

| Enzymatic Esterification | Bacillus stearothermophilus SB1 Lipase | Palmitic Acid | Hexane | 60 | 2 h | 97% Conversion | researchgate.netdss.go.th |

| Enzymatic Esterification | Novozym 435 | Oleic Acid | Acetone | 50 | 48 h | 19.7% Yield | mdpi.com |

| Enzymatic Transesterification | Novozym 435 | Ascorbyl Palmitate/Oleic Acid | Acetone | 50 | 48 h | 73.8% Conversion | mdpi.com |

| Enzymatic Esterification | Novozym 435 | Palmitic Acid | tert-Butanol | 54.9 | 17.4 h | 78.2% Yield | ajol.info |

| Enzymatic Esterification | Immobilized Bulkholderia multivorans Lipase | Methyl Stearate | - | 80 (Microwave) | - | ~80% Yield | researchgate.net |

Novel Derivatization Techniques and Structural Modifications

The inherent instability of L-ascorbic acid has driven extensive research into novel derivatization techniques and structural modifications to enhance its utility. These efforts primarily focus on the synthesis of multi-esterified derivatives and the exploration of alternative acyl chains to modulate the compound's physicochemical properties.

Synthesis of Multi-Esterified L-Ascorbate Derivatives

The synthesis of L-ascorbate derivatives with more than one ester group represents a significant strategy to create amphiphilic molecules with tailored properties. These multi-esterified compounds can exhibit unique self-assembly characteristics and improved stability.

A common approach involves the protection of the hydroxyl groups at the C-2 and C-3 positions, which are part of the oxidatively sensitive enediol system, followed by esterification of the C-5 and C-6 hydroxyls. For instance, 2,3-dibenzyl ether of L-ascorbic acid can be synthesized as an intermediate. This involves protecting the C-5 and C-6 hydroxyls as an acetonide, followed by reaction of the enol hydroxyls with benzyl bromide, and subsequent removal of the acetonide protecting group. mdpi.com This intermediate then allows for the esterification of the C-5 and C-6 positions with various acyl chains.

Another strategy focuses on the direct esterification of L-ascorbic acid, which can lead to a mixture of products. However, specific reaction conditions and catalysts can favor the formation of di-esters. For example, L-ascorbyl 2,6-dipalmitate is a commercially available di-ester that has demonstrated stability and is used as an anti-stress agent in animal feed compositions. csic.es

The synthesis of novel hybrid L-ascorbic acid derivatives has also been explored, linking it to other biologically active molecules. For example, a derivative has been synthesized by linking L-ascorbic acid with α-tocopherol (vitamin E) at the C-3 hydroxyl group. nih.gov This approach aims to create synergistic molecules with enhanced biological activities.

Recent research has also demonstrated the synthesis of 2,3-di-O-alkyl derivatives of 5,6-O-isopropylidene-l-ascorbic acid using phase transfer catalysis in an aqueous medium. researchgate.net This method provides a pathway to a variety of di-substituted ascorbate (B8700270) derivatives.

Table 1: Examples of Multi-Esterified L-Ascorbate Derivatives and Synthetic Approaches

| Derivative Name | Synthetic Strategy | Reference |

| 2,3-Dibenzyl-5,6-di-O-stearoyl-L-ascorbic acid | Protection of C-2 and C-3 hydroxyls, followed by esterification of C-5 and C-6. | mdpi.com |

| L-Ascorbyl 2,6-dipalmitate | Commercially available, likely through regioselective enzymatic or chemical synthesis. | csic.es |

| 3-O-[(α-tocopheryloxy)-2-hydroxypropyl]-L-ascorbic acid | Synthesis of a hybrid molecule linking L-ascorbic acid and α-tocopherol. | nih.gov |

| 2,3-di-O-alkyl derivatives of 5,6-O-isopropylidene-l-ascorbic acid | Phase transfer catalysis in an aqueous medium. | researchgate.net |

Exploration of Alternative Acyl Chains

The nature of the acyl chain attached to the L-ascorbic acid backbone plays a crucial role in determining the resulting ester's properties, such as its lipophilicity, antioxidant activity, and physical state. While stearoyl (C18:0) and palmitoyl (B13399708) (C16:0) chains are common, research has expanded to include a wide variety of other acyl groups. researchgate.netresearchgate.net

Saturated and Unsaturated Fatty Acids:

The use of both saturated and unsaturated fatty acids of varying lengths allows for the fine-tuning of the ascorbyl ester's properties. Shorter chain fatty acids, such as lauric acid (C12:0) and myristic acid (C14:0), have been used to synthesize ascorbyl laurate and ascorbyl myristate, respectively. nih.gov These shorter-chain esters exhibit different self-assembly properties in aqueous dispersions compared to their longer-chain counterparts. nih.gov

Unsaturated fatty acids, such as oleic acid (C18:1) and linoleic acid (C18:2), have also been employed to create ascorbyl esters with increased miscibility in oils and fatty products. ajol.infoscispace.com The presence of double bonds in the acyl chain can influence the molecule's conformation and antioxidant capacity. For instance, ascorbyl-6-O-oleate has been synthesized via lipase-catalyzed transesterification. researchgate.net

Natural Triglycerides as Acyl Donors:

A cost-effective and versatile approach involves the use of natural triglycerides from sources like lard, sunflower oil, coconut oil, and linseed oil as acyl donors in lipase-catalyzed transesterification reactions. researchgate.netcsic.es This method yields a mixture of ascorbyl esters with different acyl chains, reflecting the fatty acid composition of the source oil. csic.es For example, using linseed oil, which is rich in α-linolenic acid, results in a mixture of ascorbyl esters with a high proportion of ascorbyl linolenate. researchgate.net

Other Acyl Donors:

Beyond traditional fatty acids, other carboxylic acids have been investigated as acyl donors. For example, ferulic acid has been esterified to the 6-position of 3-O-ethyl-L-ascorbic acid, creating a novel hybrid molecule. mdpi.com This highlights the potential for incorporating other functional moieties into the L-ascorbic acid structure. The synthesis of ascorbyl esters of acetoacetic and (R)-3-hydroxybutyric acids has also been achieved through enzymatic and chemo-enzymatic routes. unife.it

Table 2: Examples of Alternative Acyl Chains Used in L-Ascorbate Ester Synthesis

| Acyl Chain/Donor | Example Derivative(s) | Synthetic Method | Reference |

| Lauric acid (C12:0) | Ascorbyl laurate | Esterification | nih.gov |

| Myristic acid (C14:0) | Ascorbyl myristate | Esterification | nih.gov |

| Oleic acid (C18:1) | Ascorbyl oleate | Lipase-catalyzed transesterification | researchgate.netajol.info |

| Linoleic acid (C18:2) | Ascorbyl linoleate (B1235992) | Lipase-catalyzed esterification | ajol.info |

| Natural Triglycerides (e.g., linseed oil) | Mixture of ascorbyl esters (e.g., ascorbyl linolenate) | Lipase-catalyzed transesterification | researchgate.net |

| Ferulic acid | 3-O-ethyl-L-ascorbyl-6-ferulate | Enzymatic esterification | mdpi.com |

| Acetoacetic acid | 6-O-ascorbyl acetoacetate | Enzymatic/Chemo-enzymatic synthesis | unife.it |

| (R)-3-hydroxybutyric acid | 6-O-ascorbyl-(R)-3-hydroxybutyrate | Enzymatic/Chemo-enzymatic synthesis | unife.it |

Stability Dynamics and Degradation Kinetics in Research Matrices

Mechanisms Governing Enhanced Oxidative Stability of O-Stearoyl L-Ascorbate

The enhanced oxidative stability of this compound compared to its parent compound, L-ascorbic acid, is primarily attributed to its modified chemical structure. The esterification of L-ascorbic acid with stearic acid at the C-6 position introduces a lipophilic stearoyl chain. This structural alteration imparts several key advantages that collectively contribute to its increased stability.

The primary mechanism of this enhanced stability lies in the protection of the enediol lactone ring of the ascorbic acid moiety. This ring is the site of ascorbic acid's antioxidant activity but is also highly susceptible to oxidation. The bulky stearoyl group provides steric hindrance, physically obstructing the approach of oxidizing agents to the vulnerable lactone ring. This protective shield significantly slows down the rate of oxidative degradation. nih.govdoi.org

Influence of Environmental Parameters on Compound Integrity (e.g., Heat, Light, Oxygen)

The integrity of chemical compounds in research settings is often challenged by environmental factors such as heat, light, and oxygen. While this compound exhibits greater resilience than L-ascorbic acid, it is not entirely immune to these influences.

Heat: L-ascorbic acid is notoriously heat-labile, with its degradation accelerating at elevated temperatures. myfoodresearch.com this compound, due to the stabilizing effect of the stearoyl chain, demonstrates improved thermal stability. rxweb-prd.com However, prolonged exposure to high temperatures can still lead to the hydrolysis of the ester bond, yielding L-ascorbic acid and stearic acid, and can also accelerate oxidation.

Light: Exposure to light, particularly in the UV spectrum, can promote the degradation of L-ascorbic acid. myfoodresearch.com this compound also shows sensitivity to light, which can catalyze its oxidation. Therefore, for optimal stability in research applications, it is recommended to store solutions and formulations containing this compound in light-protected containers.

Oxygen: As an antioxidant, this compound's primary function involves reacting with and neutralizing reactive oxygen species. Consequently, the presence of oxygen is a direct driver of its degradation. While the stearoyl group offers a degree of protection, the enediol group of the ascorbyl moiety will still be oxidized over time in an oxygen-rich environment. The rate of this degradation is influenced by the concentration of dissolved oxygen in the matrix.

Comparative Degradation Profiles with Unmodified L-Ascorbic Acid

Numerous studies have highlighted the superior stability of this compound when compared directly with unmodified L-ascorbic acid. The degradation of L-ascorbic acid typically follows first-order kinetics, particularly in aqueous solutions, with the rate being highly dependent on factors like pH, temperature, and the presence of metal ions. frontiersin.orgscispace.comaustinpublishinggroup.com

In contrast, this compound demonstrates a significantly slower degradation rate under similar conditions, especially in lipid-based systems or emulsions. For instance, in an oil-in-water emulsion, the lipophilic nature of this compound allows it to reside within the oil droplets, shielding it from aqueous-phase oxidants. L-ascorbic acid, being hydrophilic, remains in the aqueous phase where it is more prone to degradation.

Comparative Degradation of L-Ascorbic Acid vs. This compound Derivative (Ascorbyl Palmitate) in Emulsions

The following table presents illustrative data on the percentage of compound remaining over time in an oil-in-water emulsion, highlighting the enhanced stability of the lipophilic derivative.

| Time (Days) | L-Ascorbic Acid Remaining (%) | Ascorbyl Palmitate Remaining (%) |

|---|---|---|

| 0 | 100 | 100 |

| 7 | 65 | 95 |

| 14 | 40 | 88 |

| 28 | 15 | 75 |

Data is illustrative and compiled based on findings from multiple sources discussing the stability of ascorbic acid and its lipophilic derivatives in emulsions. researchgate.netresearchgate.net

Formulation Strategies for Stability Enhancement in Experimental Systems

To further mitigate degradation and control the delivery of this compound in experimental models, various formulation strategies have been developed. These approaches aim to protect the compound from environmental stressors and modulate its release profile.

Emulsions are a common formulation approach for incorporating lipophilic compounds like this compound into aqueous-based research systems. By encapsulating the compound within the oil phase of an oil-in-water (O/W) emulsion, it is physically separated from water-soluble pro-oxidants. The stability of this compound in an emulsion is influenced by factors such as droplet size, the type of emulsifier used, and the composition of the oil phase. acs.org Nanoemulsions, with their smaller droplet size and larger surface area, can offer enhanced stability and improved bioavailability for research applications.

Characteristics of this compound Analogue (Ascorbyl Palmitate) in Nanoemulsions

This table provides typical characteristics of nanoemulsions formulated with an ascorbyl ester, demonstrating the physical parameters relevant to their stability and application in research.

| Parameter | Value |

|---|---|

| Average Droplet Size (nm) | ~200 |

| Polydispersity Index (PDI) | < 0.3 |

| Zeta Potential (mV) | < -30 |

Data based on findings for nanoemulsions containing ascorbyl palmitate. acs.org

Microencapsulation and the formulation of nanoparticles are advanced strategies to protect this compound from degradation and to control its release. In microencapsulation, the compound is enclosed within a protective shell made of polymers or other materials. This barrier shields it from oxygen, light, and moisture. googleapis.com

Nanoparticle formulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), involve entrapping this compound within a solid lipid matrix. These nanosystems offer high encapsulation efficiency and can provide sustained release of the compound. For instance, studies with the similar compound ascorbyl palmitate have shown encapsulation efficiencies of nearly 100% in NLCs. nih.gov Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have also been used to encapsulate ascorbyl stearate (B1226849), demonstrating high drug loading and a negative zeta potential which contributes to stability. nih.gov

Properties of Nanoparticle Formulations for Ascorbyl Esters

The table below summarizes key properties of different nanoparticle systems used for the encapsulation of this compound or its analogues, which are crucial for their performance in controlled release studies.

| Nanoparticle System | Encapsulation Efficiency (%) | Particle Size (nm) | Reference Compound |

|---|---|---|---|

| Nanostructured Lipid Carriers (NLCs) | ~100 | < 250 | Ascorbyl Palmitate nih.gov |

| PLGA Nanoparticles | 81-88 | Not Specified | Ascorbyl Stearate nih.gov |

| Chitosan Nanoparticles | 39-77 | 60-100 | Ascorbyl Palmitate nih.gov |

| Vancomycin-ascorbyl stearate-lipid nanoparticles | Not Specified | 93-250 | Ascorbyl Stearate nih.gov |

Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, offer another promising platform for the delivery of this compound in experimental studies. While this compound itself is lipophilic, it can be incorporated into hydrogels through various strategies, such as being pre-encapsulated in micelles or nanoparticles which are then dispersed within the hydrogel matrix.

This approach combines the protective effects of the nano-carrier with the controlled release properties of the hydrogel. The hydrogel network can regulate the diffusion of the encapsulated compound, allowing for a sustained release profile. Research on ascorbyl palmitate has demonstrated its successful incorporation into hydrogels, which can be beneficial for localized and prolonged delivery in tissue engineering models or topical applications in research settings. grafiati.com The release kinetics from such systems can be tuned by altering the polymer concentration and crosslinking density of the hydrogel.

Mechanistic Elucidation of Antioxidant Activity in Controlled Research Environments

Direct Free Radical Scavenging Capabilities (e.g., Reactive Oxygen Species, DPPH Radicals)

The fundamental antioxidant action of O-stearoyl l-ascorbate stems from its ability to donate electrons to neutralize a wide array of reactive oxygen species (ROS), including hydroxyl, peroxyl, and superoxide (B77818) radicals. d-nb.info This capacity is conferred by the retained ascorbyl portion of the molecule. mdpi.com Like ascorbic acid, the ene-diol group can undergo a two-electron oxidation, thereby quenching radical species and terminating damaging chain reactions. escholarship.org

Inhibition of Lipid Peroxidation in in vitro Model Membranes

A key function of this compound is the inhibition of lipid peroxidation, the oxidative degradation of lipids that leads to membrane damage and the generation of harmful byproducts. Its lipophilic nature enables it to be incorporated directly into lipid structures like liposomal membranes, where it can act as a potent radical scavenger. oup.com

In a pivotal study, the antioxidant ability of stearoyl ascorbate (B8700270) was evaluated by measuring its effect on the oxidation of methyl linoleate (B1235992), an unsaturated fatty acid ester. researchgate.net The research demonstrated that at a low molar ratio relative to the lipid, this compound significantly slowed the oxidation process, exhibiting an antioxidative capacity comparable to that of ascorbic acid. researchgate.net The presence of the antioxidant delayed both the initiation and propagation phases of lipid oxidation. researchgate.net Other research using phosphatidylcholine liposomes has confirmed that ascorbic acid esters act as radical-scavenging antioxidants, suppressing peroxidation whether initiated by aqueous radicals outside the membrane or lipophilic radicals within it. oup.com This protective effect is crucial for maintaining the integrity of cellular membranes and preventing oxidative damage in lipid-rich foods and cosmetic formulations. mdpi.com

Table 1: Effect of this compound on the Oxidation of Methyl Linoleate This table is a representation of findings described in research where this compound was shown to inhibit lipid oxidation at low concentrations. researchgate.net

| Condition | Relative Rate of Oxidation | Observed Effect |

|---|---|---|

| Control (No Antioxidant) | High | Rapid initiation and propagation of lipid oxidation. |

| + this compound (Low Molar Ratio, e.g., 0.0001) | Low | Significantly slower oxidation; antioxidant activity observed. |

Synergistic Antioxidant Interactions with Other Model Scavengers (e.g., Tocopherols)

The lipophilic nature of this compound is critical for this synergy, as it allows for co-localization with tocopherol within the lipid phase, something water-soluble ascorbic acid cannot achieve effectively. researchgate.netcsic.es Studies on soybean phosphatidylcholine liposomes have shown that ascorbyl esters work cooperatively with α-tocopherol, reducing the rate of its consumption during oxidation. oup.com This sparing effect demonstrates a potent synergistic relationship that enhances the stability of lipid systems against oxidative stress. oup.com

Redox Regulation within Cellular and Subcellular Compartments

Beyond direct radical scavenging, this compound participates in the complex network of cellular redox regulation. The cellular environment is maintained in a highly reducing state, primarily through high ratios of reduced-to-oxidized glutathione (B108866) (GSH/GSSG) and ascorbate/dehydroascorbate. researchgate.net Ascorbate is a key player in this system, acting as a cofactor for enzymes and reducing ROS to maintain redox homeostasis. researchgate.net

The lipophilicity of this compound allows it to penetrate cellular and mitochondrial membranes, where it can be hydrolyzed to release ascorbic acid and stearic acid or act directly. nih.gov This allows it to influence the redox state within these compartments. For example, studies have shown that ascorbyl stearate (B1226849) treatment can increase ROS levels and decrease the GSH/GSSG ratio, perturbing the cellular redox balance. nih.gov This modulation can trigger various signaling pathways, including those involved in apoptosis. nih.govnih.goviiarjournals.org In some contexts, ascorbyl esters have been shown to help preserve intracellular glutathione levels under toxicological stress. nih.gov By localizing within membranes, this compound can protect membrane components and influence the redox state in a compartment-specific manner, impacting mitochondrial membrane potential and signaling cascades like the NF-κB pathway. nih.goviiarjournals.orgiiarjournals.org

Pro-oxidant Activities in the Presence of Transition Metals in in vitro Systems

Under certain in vitro conditions, particularly in the presence of free transition metal ions like iron (Fe³⁺) and copper (Cu²⁺), this compound can exhibit pro-oxidant activity. mdpi.comd-nb.info This paradoxical effect occurs when the ascorbate moiety reduces the metal ions (e.g., Fe³⁺ to Fe²⁺). mdpi.comnih.gov The reduced metal ion can then participate in the Fenton reaction, reacting with hydrogen peroxide (H₂O₂) to generate the highly destructive hydroxyl radical (•OH). mdpi.commdpi.comcaldic.com

This pro-oxidant behavior is highly dependent on concentration. Research on the oxidation of methyl linoleate found that while a low molar ratio (0.0001) of this compound acted as an antioxidant, increasing the ratio to 0.001 or higher accelerated the oxidation process. researchgate.net This suggests that at higher concentrations in the presence of catalytic metals, the pro-oxidant effect can overwhelm the antioxidant capacity. escholarship.orgresearchgate.netresearchgate.net The ascorbyl radical formed during the reduction of the metal ion can also contribute to oxidative stress. mdpi.com It is important to note that this pro-oxidant activity is well-characterized in simplified in vitro systems; its relevance in vivo is debated, as transition metals are typically sequestered by proteins, limiting their availability to participate in such reactions. d-nb.info

Table 2: Concentration-Dependent Activity of this compound in an In Vitro Oxidation Model This table illustrates the dual role of this compound as described in research, where its function shifts from antioxidant to pro-oxidant as its concentration increases relative to the substrate. researchgate.netresearchgate.net

| Molar Ratio (Antioxidant:Lipid) | Observed Effect on Lipid Oxidation | Predominant Activity |

|---|---|---|

| Low (e.g., 0.0001) | Inhibition / Slower Rate | Antioxidant |

| High (e.g., ≥ 0.001) | Acceleration / Faster Rate | Pro-oxidant |

Investigations into Biological and Biochemical Activities in Cell and Organoid Models

Cellular Permeation and Intracellular Distribution in Model Systems

Due to its lipophilic nature, conferred by the stearic acid moiety, O-stearoyl l-ascorbate demonstrates an ability to readily cross cellular membranes. nih.goviaea.org Studies using HeLa cervical cancer cells have shown that the compound permeates the cell membrane. nih.gov Once inside the cell, its distribution is dynamic, with intracellular levels of the intact ester decreasing over time as it undergoes metabolic processing. nih.gov This efficient cellular uptake is a key characteristic that distinguishes it from its hydrophilic parent compound, ascorbic acid. nih.gov

Metabolic Transformation Pathways within Cells

Following cellular uptake, this compound is not static. Research has demonstrated that it is metabolized by intracellular esterases. nih.gov In HeLa cells, this enzymatic action cleaves the ester bond, releasing its two constituent components: ascorbic acid and stearic acid. nih.goviaea.org The metabolic process also leads to the formation of the ascorbyl radical. nih.gov This intracellular biotransformation is critical, as the resulting metabolites are believed to be key mediators of the compound's biological effects. nih.gov

Table 1: Metabolic Fate of this compound in HeLa Cells

| Initial Compound | Enzymatic Action | Resulting Metabolites | Reference |

|---|---|---|---|

| This compound | Intracellular Esterases | Ascorbate (B8700270), Stearate (B1226849), Ascorbyl Radical | nih.gov |

Effects on Gene Expression and Transcriptional Regulation (e.g., Nrf2, TET2 pathways)

The influence of this compound extends to the regulation of key transcription factors involved in cellular stress response and epigenetic modulation.

Nrf2 Pathway: In HeLa cancer cells, treatment with this compound has been observed to decrease the levels of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.goviaea.org Nrf2 is a master regulator of the antioxidant response, and its downregulation can lead to an increase in intracellular reactive oxygen species (ROS), contributing to oxidative stress-mediated cell death. nih.govfrontiersin.org

Other Transcription Factors: Investigations have also revealed that this compound treatment can lead to the deregulation of other transcription factors crucial in inflammation and cancer development, such as nuclear factor-kappa B (NF-κB), nuclear factor of activated T-cells (NFAT), and activator protein-1 (AP1) in HeLa cells. researchgate.netnih.gov

TET2 Pathway: While direct studies on this compound's effect on Ten-Eleven Translocation (TET) enzymes are limited, its metabolite, ascorbic acid (Vitamin C), is a known cofactor for TET enzymes, including TET2. mdpi.comnih.gov Ascorbic acid can enhance the activity of TET2, which plays a crucial role in DNA demethylation, an important epigenetic modification. nih.govresearchgate.netnih.govmiami.edu This suggests a potential indirect mechanism by which this compound, through its metabolic conversion to ascorbic acid, could influence epigenetic regulation in cells. nih.gov

Influence on Signal Transduction Cascades in Cultured Cells

This compound has been found to modulate several critical signal transduction cascades in cancer cell lines, interfering with pathways that govern cell growth, proliferation, and survival.

PI3K/AKT Pathway: In human ovarian carcinoma cells, the antiproliferative effects of this compound are associated with the inhibition of the PI3K/AKT signaling pathway. researchgate.net Treatment with the compound was shown to decrease the phosphorylation of AKT, a key kinase in this pro-survival pathway. researchgate.net

IGF-IR/p53/p21/cyclins Pathway: Earlier research has indicated that this compound can induce apoptosis by modulating signal transduction pathways involving the insulin-like growth factor 1 receptor (IGF-IR), the tumor suppressor p53, the cyclin-dependent kinase inhibitor p21, and various cyclins. nih.gov

NF-κB Pathway: In HeLa cells, this compound promotes apoptosis through the intrinsic mitochondrial pathway, which involves the subsequent activation of NF-κB. researchgate.netnih.gov Furthermore, in murine T lymphoma cells, the compound was found to cause the glutathionylation of IKK and the p50 subunit of NF-κB, which can inhibit cancer progression. nih.gov

Induction of Cellular Processes in Research Models

A significant body of research highlights the capacity of this compound to induce programmed cell death pathways, specifically apoptosis and autophagy, in various cancer cell models.

In HeLa cervical cancer cells, treatment with this compound results in a dose-dependent inhibition of cell proliferation and the induction of apoptosis. nih.goviaea.org This is characterized by an accumulation of cells in the sub-G0/G1 phase of the cell cycle, chromatin condensation, and nuclear fragmentation. nih.gov The apoptotic mechanism is linked to the intrinsic mitochondrial pathway, involving a change in mitochondrial membrane permeability, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-3. researchgate.netnih.gov

Simultaneously, this compound induces autophagy in HeLa cells, as evidenced by a dose-dependent increase in the autophagy protein LC3-II and its corresponding mRNA levels. nih.goviaea.org It is hypothesized that the generation of ROS and the modulation of membrane fluidity by the compound's metabolites contribute to the initiation of both apoptosis and autophagy. nih.gov

Similar pro-apoptotic effects have been observed in murine T cell lymphoma (EL4) cells, where this compound, particularly in combination with ionizing radiation, induced apoptosis by increasing ROS levels, causing a drop in mitochondrial membrane potential, and activating caspase-3. nih.govresearchgate.net

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Observed Cellular Process | Key Molecular Events | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | Apoptosis | Sub-G0/G1 arrest, ↑ Cytochrome c release, ↑ Caspase-3 activation | nih.gov, researchgate.net |

| HeLa (Cervical Cancer) | Autophagy | ↑ LC3-II protein and mRNA levels | nih.gov |

| OVCAR-3 (Ovarian Cancer) | Cell Cycle Arrest | Arrest in S/G2-M phase, ↓ PI3K/AKT activity | researchgate.net |

| EL4 (Murine T Lymphoma) | Apoptosis | ↑ ROS, ↓ Mitochondrial membrane potential, ↑ Caspase-3 activity | nih.gov |

Impact on Cell Proliferation and Differentiation in Stem Cell Research

Currently, there is no available scientific literature or published research that specifically examines the impact of this compound on the proliferation and differentiation of stem cells. While the parent molecule, L-ascorbic acid (Vitamin C), and some of its other derivatives are known to influence stem cell fate, the specific effects of the O-stearoyl ester have not been documented in peer-reviewed studies. Therefore, no data can be presented on its role in maintaining pluripotency, directing lineage-specific differentiation, or its potential applications in regenerative medicine.

Enzyme Activity Modulation in Biochemical Assays (e.g., Hyaluronidase Inhibition)

There is a lack of specific research on the modulatory effects of this compound on enzyme activity, including its potential to inhibit enzymes such as hyaluronidase. While other lipophilic derivatives of ascorbic acid have been investigated as potential enzyme inhibitors, the stearoyl ester has not been the subject of such studies. Consequently, there are no available data, such as IC50 values or kinetic parameters, to report on its enzyme inhibitory properties.

The table below summarizes the lack of available data for this compound in this area:

| Enzyme Target | This compound Activity | Research Findings |

| Hyaluronidase | Not Investigated | No studies available |

| Other Enzymes | Not Investigated | No studies available |

Role in Experimental Disease Models (e.g., in vitro inflammation, animal models of inflammatory conditions)

An extensive search of scientific databases reveals no studies that have investigated the role of this compound in experimental disease models. This includes in vitro models of inflammation using cell cultures and in vivo studies utilizing animal models of inflammatory conditions. As a result, there is no information on its potential anti-inflammatory or other therapeutic effects in these contexts.

The following table highlights the absence of research in this domain:

| Model System | Condition | Key Findings for this compound |

| In vitro cell culture | Inflammation | No data available |

| Animal Model | Inflammatory Conditions | No data available |

Advanced Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to separating O-stearoyl l-ascorbate from reactants, byproducts, and sample matrices. The choice of technique depends on the analytical goal, whether it is purity assessment, preparative isolation, or quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of ascorbyl esters due to its high resolution, sensitivity, and reproducibility. oup.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound, leveraging the compound's nonpolar stearoyl chain for retention on a hydrophobic stationary phase.

Research findings indicate that C18 columns are highly effective for the separation of ascorbyl stearate (B1226849). glsciences.com The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an acidic aqueous buffer. oup.comglsciences.com The acidic conditions are necessary to suppress the ionization of the ascorbic acid moiety, ensuring good peak shape and consistent retention. Detection is commonly performed using a UV detector, as the enediol system of the ascorbic acid portion of the molecule exhibits strong absorbance in the UV region. glsciences.com For more sensitive and specific detection, especially in complex food matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be utilized, which offers limits of quantitation as low as 0.14 mg/kg. researchgate.netnih.govoup.com

| Parameter | Condition 1 (HPLC-UV) | Condition 2 (LC-MS/MS) |

|---|---|---|

| Stationary Phase (Column) | InertSustain C18 (5µm, 150 x 4.6 mm) glsciences.com | Waters Acquity UPLC® HSS T3 (1.8 µm, 100 mm × 2.1 mm) oup.com |

| Mobile Phase | Methanol / Phosphate Buffer (pH 2.0) (85/15, v/v) glsciences.com | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) oup.com |

| Flow Rate | 1.0 mL/min glsciences.com | 0.4 mL/min oup.com |

| Detection | UV at 254 nm glsciences.com | Tandem Mass Spectrometry (Negative ESI, MRM mode) researchgate.net |

| Column Temperature | 35 °C glsciences.com | Not specified |

| Limit of Quantitation (LOQ) | Not specified | 0.14 mg/kg researchgate.net |

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating irreversible adsorption of the analyte. mdpi.comaocs.org This technique is particularly advantageous for the preparative separation of lipophilic compounds like this compound from complex mixtures. acs.org

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. aocs.org A suitable biphasic solvent system, often composed of hydrophobic organic solvents (e.g., n-hexane, heptane) and polar solvents (e.g., methanol, water), is selected to provide an optimal partition coefficient (K) for the target compound. aocs.org The K value, which is the ratio of the solute's concentration in the stationary phase to that in the mobile phase, should ideally be between 0.5 and 2.0 for a successful separation. aocs.org By pumping the mobile phase through the stationary phase held in a coil by centrifugal force, components are separated based on their unique partitioning behaviors. This method allows for high sample loading and recovery, making it a valuable tool for isolating pure this compound for research purposes. mdpi.com

Gas Chromatography

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a large, polar molecule with multiple hydroxyl groups, making it non-volatile and thermally unstable. Direct analysis by GC is therefore not feasible.

To make the compound suitable for GC analysis, a derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile, and thermally stable moieties. iupac.org The most common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. gcms.czsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. unipi.it

Once derivatized, the TMS-ether of this compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. unipi.itnih.gov The analysis would be performed on a nonpolar capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase. unipi.it The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, allowing for both qualitative and quantitative analysis.

Spectroscopic Approaches for Structural Confirmation and Quantitative Analysis

Spectroscopy is indispensable for confirming the chemical structure of this compound and for its quantitative determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and economical method for the quantitative analysis of this compound. The technique relies on the presence of a chromophore within the molecule that absorbs light in the UV-Vis range. In this compound, the α,β-unsaturated lactone ring of the ascorbic acid moiety acts as the chromophore.

Studies on the closely related ascorbyl palmitate have shown a maximum absorbance (λmax) at 261 nm in methanol. The absorbance of ascorbate (B8700270) itself is well-established at around 265 nm. researchgate.net According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, allowing for straightforward quantification. This method is frequently used as the detection principle in HPLC analysis and can also be used for bulk sample quantification after establishing a calibration curve with standards of known concentration. glsciences.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. scilit.comresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to map the connectivity of atoms and confirm the precise location of the stearoyl group on the ascorbic acid backbone.

In the ¹H NMR spectrum, characteristic signals would include those for the protons of the stearoyl chain (a broad multiplet for the -(CH₂)₁₆- group and a triplet for the terminal -CH₃ group) and distinct signals for the protons on the ascorbic acid ring and side chain. The ¹³C NMR spectrum is equally informative, providing signals for each unique carbon atom. chemicalbook.com Research on similar ascorbyl esters has shown that the esterification at the C-6 position is confirmed by the chemical shift of the C-6 carbon. nih.gov A key signal confirming the ester linkage is the resonance of the ester carbonyl carbon, which appears significantly downfield. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Significance |

|---|---|---|---|

| ¹³C | Ester Carbonyl (C=O) | ~170-174 | Confirms the presence of the ester linkage. nih.gov |

| ¹³C | Ascorbate C-6 (-CH₂-O-) | ~64 | Shift confirms esterification at the C-6 position. nih.gov |

| ¹H | Ascorbate C-2, C-3 Hydroxyls (-OH) | ~8.4 - 11.1 | Confirms the presence of free hydroxyls on the lactone ring. nih.gov |

| ¹H | Stearoyl α-CH₂ (-CH₂-C=O) | ~2.3 | Protons adjacent to the ester carbonyl. |

| ¹H | Stearoyl terminal -CH₃ | ~0.88 | Terminal methyl group of the fatty acid chain. |

Quantitative Determination in Complex Research Matrices (e.g., Food Matrices, Cell Lysates)

The quantification of this compound in complex matrices such as food products and biological samples like cell lysates presents unique challenges due to the presence of interfering substances.

Food Matrices:

A validated LC-MS/MS method has been successfully applied to a wide array of food matrices, including canned drinks, desserts, frozen fish, herbs, oils, and infant formula. nih.govfrontiersin.orgrsc.org This method demonstrated good recovery and repeatability across these diverse sample types. rsc.org The extraction with methanol containing L-ascorbic acid is effective for these matrices, and the subsequent LC-MS/MS analysis in MRM mode ensures accurate quantification. nih.govfrontiersin.org

The performance of such a method is summarized in the table below, showcasing the recovery rates and precision for ascorbyl stearate in various food matrices.

| Parameter | Ascorbyl Stearate (AS) |

| Recovery | 75–113% |

| Relative Standard Deviation (RSD) | 0.2–13.7% |

| Limit of Quantitation (LOQ) | 0.14 mg/kg |

This data represents the performance of a validated LC-MS/MS method for the determination of ascorbyl stearate in a broad range of food matrices. nih.govfrontiersin.orgrsc.org

Cell Lysates:

While specific validated methods for this compound in cell lysates are not widely documented, the principles of lipid analysis in cellular matrices can be applied. The lipophilic nature of this compound necessitates an extraction protocol effective for lipids. Common extraction methods for cellular lipids involve the use of solvent systems like chloroform/methanol mixtures.

For quantitative analysis, a liquid-liquid extraction would be performed on the cell lysate. Given that this compound is an ester, a saponification step may be necessary to hydrolyze the ester bond, allowing for the separate quantification of ascorbic acid and stearic acid, or for the analysis of the intact molecule.

The use of an internal standard is crucial for accurate quantification in complex biological matrices to correct for variations in extraction efficiency and matrix effects. A structurally similar compound, not endogenously present in the cells, would be an ideal internal standard. The subsequent analysis by LC-MS/MS would follow similar principles as those used for food matrices, with careful optimization of the chromatographic separation and MS parameters to ensure specificity and sensitivity.

Method Development and Validation for Reproducible Research Outcomes

The development and validation of analytical methods are critical for ensuring the reliability and reproducibility of research findings. For this compound, a comprehensive validation process should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. In the context of this compound analysis, this involves demonstrating no interference from the sample matrix or other related compounds.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. For a related compound, ascorbyl palmitate, linearity has been demonstrated in the range of 5 - 30 μg/mL with a correlation coefficient (r²) of 0.9996.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where the method for ascorbyl stearate in food matrices has shown recovery rates between 75% and 113%. nih.govfrontiersin.orgrsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD). For ascorbyl stearate, RSD values have been reported to be between 0.2% and 13.7% in food matrices. nih.govfrontiersin.orgrsc.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For ascorbyl stearate in food, the LOQ has been established at 0.14 mg/kg. nih.govfrontiersin.orgrsc.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a high-performance liquid chromatography (HPLC) method for a similar compound, ascorbyl palmitate, robustness was confirmed by intentionally varying parameters such as the mobile phase composition, wavelength, and sonication time, with no significant impact on the results.

A summary of typical validation parameters for a chromatographic method for an ascorbyl ester is presented below.

| Validation Parameter | Typical Performance Metric |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 95.77% - 101.24% |

| Precision (RSD) | < 2.0% |

| Specificity | No interference from excipients |

| Robustness | Unaffected by minor variations |

This data is based on the validation of an HPLC method for ascorbyl palmitate and serves as a representative example of the performance characteristics that would be expected for a validated this compound method.

By adhering to rigorous method development and validation protocols, researchers can ensure the generation of high-quality, reproducible data for the characterization and quantification of this compound in various research applications.

Emerging Research Frontiers and Future Directions

Design of Next-Generation O-Stearoyl L-Ascorbate Conjugates for Enhanced Research Probes

The unique physicochemical properties of this compound, particularly its amphiphilicity, make it an attractive molecule for the design of novel research probes. The stearoyl moiety provides a lipid-soluble tail that can facilitate interaction with and passage across cellular membranes, while the ascorbate (B8700270) head group offers a site for potential conjugation and retains biological activity. nih.gov

Future research is anticipated to focus on the synthesis of this compound conjugates where the ascorbate portion is linked to fluorescent dyes, biotin (B1667282), or other reporter molecules. Such conjugates could serve as probes to visualize and track lipid dynamics within cell membranes or to investigate the intracellular fate of lipid-soluble antioxidants. The design of these probes may involve enzymatic or chemical synthesis strategies to regioselectively modify the ascorbate ring. nih.gov

Table 1: Potential Conjugates of this compound for Research Probes

| Conjugated Moiety | Potential Research Application | Rationale |

| Fluorescent Dyes (e.g., Fluorescein, Rhodamine) | Visualizing lipid raft dynamics; Tracking intracellular delivery of lipophilic molecules. | The stearoyl tail can anchor the probe in lipid membranes, allowing for real-time imaging of membrane processes. |

| Biotin | Affinity-based purification of interacting proteins or lipids; Proximity labeling studies. | The high-affinity interaction between biotin and streptavidin can be exploited to isolate and identify molecules in close proximity to the probe. |

| Photoaffinity Labels | Identifying cellular binding partners of lipophilic antioxidants. | Upon photoactivation, the label will covalently bind to nearby molecules, allowing for their subsequent identification. |

| Spin Labels (e.g., TEMPO) | Studying membrane fluidity and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy. | The spin label provides a signal that is sensitive to the local environment, offering insights into the physical state of the lipid bilayer. |

Integration into Advanced Biomaterial Development for Research Applications

The application of this compound in the development of advanced biomaterials is an area of growing interest, particularly in the fields of tissue engineering and drug delivery. Its ability to be incorporated into lipid-based nanostructures and polymeric scaffolds is being explored for various research applications.

In tissue engineering research, scaffolds that can release bioactive molecules to stimulate cellular processes are highly desirable. While ascorbic acid itself is known to promote collagen synthesis, its hydrophilicity and instability can limit its use in biodegradable scaffolds. nih.gov this compound, being more stable and lipophilic, can be more effectively integrated into polymeric biomaterials like poly-lactic acid (PLA) to create scaffolds that provide a sustained release of ascorbate to cultured cells, thereby supporting extracellular matrix production in research models. nih.gov

Furthermore, this compound is being utilized as a key component in the formation of nanostructured lipid carriers (NLCs). researchgate.net These NLCs can encapsulate other molecules, such as therapeutic agents or research compounds, for targeted delivery to cells or tissues. The inclusion of this compound in these formulations can enhance their stability and biocompatibility, making them valuable tools for in vitro and in vivo research. For instance, cortisone-loaded NLCs based on this compound have been developed to study inflammatory processes in models of colitis. researchgate.net

Exploration of Novel Biochemical Pathways and Cellular Targets in Model Systems

Recent in vitro studies using various cell lines have begun to elucidate the specific biochemical pathways and cellular targets modulated by this compound. These investigations are revealing that its biological effects extend beyond simple antioxidant activity.

In several cancer cell models, this compound has been shown to inhibit cell proliferation and induce programmed cell death. nih.goviiarjournals.org One of the key pathways identified as a target is the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. iiarjournals.org Treatment of ovarian cancer cells with ascorbyl stearate (B1226849) led to the inhibition of PI3K/AKT activity, resulting in cell cycle arrest at the S/G2-M phase. iiarjournals.orgcir-safety.org

Moreover, research on HeLa cervical cancer cells has indicated that this compound can induce cell death through both apoptosis and autophagy. nih.gov Upon entering the cell, it is metabolized into ascorbate and stearate. The accumulation of these moieties is thought to generate reactive oxygen species (ROS) and alter membrane fluidity, leading to oxidative stress-mediated cell death. nih.gov

Table 2: Investigated Cellular Effects of this compound in Model Systems

| Cell Line | Investigated Effect | Key Findings |

| Human Ovarian Carcinoma (OVCAR-3) | Inhibition of Cell Proliferation | Dose-dependent inhibition; Arrest of cells in the S/G2-M phase of the cell cycle; Decreased PI3K/AKT activity. iiarjournals.orgcir-safety.org |

| Human Glioblastoma (T98G) | Inhibition of Cell Proliferation | Slowed down the cell multiplication cycle with accumulation of cells at the late S/G2-M phase. cir-safety.org |

| Human Pancreatic Carcinoma (PANC-1) | Inhibition of Cell Proliferation | Dose-dependent inhibition; Accumulation of cells in late G2-M phase; Reduction in insulin-like growth factor 1 receptor (IGF1-R) expression. cir-safety.org |

| HeLa Cervical Cancer Cells | Induction of Cell Death | Increased membrane permeability and decreased membrane fluidity; Generation of reactive oxygen species (ROS); Induction of apoptosis and autophagy. nih.gov |

| Murine T Cell Lymphoma (EL4) | Radiosensitization | Reduced cell proliferation and induced apoptosis in combination with radiation; Perturbed redox balance through interaction with intracellular thiols. nih.gov |

Interdisciplinary Research Synergies with Other Scientific Domains

The emerging research on this compound highlights its potential to foster interdisciplinary collaborations. The unique properties of this compound position it at the intersection of chemistry, biology, materials science, and medicine.

The synthesis of novel this compound conjugates for research probes necessitates a synergy between synthetic organic chemistry and cell biology. nih.gov Chemists can design and create new molecular tools, which biologists can then use to investigate complex cellular processes in real-time.

In the realm of materials science and nanotechnology, the development of this compound-based biomaterials and nanocarriers for research purposes requires a collaborative effort. researchgate.net Material scientists can focus on the formulation and characterization of these materials, while biomedical researchers can evaluate their efficacy and biocompatibility in various biological models. For example, the use of these nanocarriers for targeted drug delivery in preclinical models of disease brings together nanotechnology, pharmacology, and medicine. researchgate.net

Furthermore, the investigation of this compound's effects on cellular pathways in cancer models creates a strong link between biochemistry and oncology. nih.goviiarjournals.org Understanding the molecular mechanisms by which this compound exerts its anti-proliferative effects could pave the way for the development of new research models and therapeutic strategies.

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing O-stearoyl L-ascorbate with high purity?

- Methodological Answer : Synthesis typically involves esterification of L-ascorbate with stearic acid using carbodiimide crosslinkers (e.g., EDC) in anhydrous conditions. Purification via column chromatography (silica gel, chloroform/methanol gradients) ensures removal of unreacted substrates. Purity validation requires HPLC (C18 column, UV detection at 245 nm) and NMR (¹H/¹³C) to confirm ester bond formation and absence of hydrolyzed byproducts. For quantitative analysis, use two-way ANOVA to compare yields across reaction conditions (e.g., temperature, molar ratios) .

Q. How can researchers structurally characterize this compound to distinguish it from L-ascorbate?

- Methodological Answer : Combine spectroscopic techniques:

- FT-IR : Identify ester carbonyl peaks (~1740 cm⁻¹) absent in L-ascorbate.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks matching the theoretical mass (C₂₄H₄₂O₇, MW 466.6 g/mol).

- X-ray Crystallography : Resolve crystal structure to verify stearoyl group orientation.

- Comparative Antioxidant Assays : Use DPPH radical scavenging to assess reduced solubility effects compared to free ascorbate .

Q. What experimental designs are suitable for assessing this compound stability in biological matrices?

- Methodological Answer : Design stability studies under simulated physiological conditions:

- pH Variability : Incubate in buffers (pH 2.0–7.4) at 37°C and quantify degradation via HPLC.

- Enzymatic Hydrolysis : Test esterase activity (e.g., porcine liver esterase) to measure hydrolysis rates.

- Statistical Analysis : Apply repeated-measures ANOVA to compare degradation half-lives across conditions .

Advanced Research Questions

Q. How does this compound modulate intracellular ascorbate homeostasis compared to L-ascorbate?

- Methodological Answer : Use radiolabeled tracers (e.g., L-[¹⁴C]ascorbate) in cultured astrocytes or epithelial cells:

- Uptake Kinetics : Compare Na⁺-dependent transport rates (Vmax, Km) using Michaelis-Menten analysis.

- Efflux Studies : Preload cells with this compound and measure release under oxidative stress.

- Key Finding : The ester’s lipophilicity may bypass high-affinity Na⁺-ascorbate cotransporters, altering intracellular accumulation dynamics .

Q. What mechanisms explain contradictory reports on this compound’s antioxidant efficacy in different cell types?

- Methodological Answer : Address variability via:

- Cell-Specific Esterase Activity : Quantify hydrolysis rates using LC-MS/MS (e.g., higher hydrolysis in hepatocytes vs. neurons).

- Redox Partner Availability : Measure glutathione levels and NADPH oxidase activity to contextualize antioxidant synergy.

- Experimental Controls : Include L-ascorbate and stearic acid-only groups to isolate ester-specific effects .

Q. How can researchers resolve discrepancies in this compound’s role in lipid peroxidation vs. pro-oxidant effects?

- Methodological Answer :

- Dose-Response Profiling : Use in vitro lipid bilayer models (e.g., liposomes) with TBARS assay for peroxidation products.

- Metal Ion Chelation : Test Fe²⁺/Cu⁺ binding via ICP-MS to determine if pro-oxidant effects are metal-catalyzed.

- In Vivo Validation : Apply transgenic Arabidopsis lines (e.g., AT5G21105 ascorbate oxidase mutants) to assess oxidative stress markers .

Q. What genetic engineering approaches can optimize microbial degradation pathways for this compound?

- Methodological Answer : In soil bacteria (e.g., Ralstonia eutropha):

- Gene Knockouts : Target putative esterase regulators (e.g., b1220) and transporters (e.g., b1218) via CRISPR-Cas8.

- Metabolomics : Profile TCA cycle intermediates and PHB production under this compound supplementation.

- RNA-Seq : Identify upregulated catabolic genes (e.g., L-ascorbate peroxidases) during ester utilization .

Data Analysis & Contradiction Management

Q. What statistical frameworks are critical for analyzing this compound’s dose-dependent effects?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (log-dose vs. response) to determine EC₅₀/IC₅₀ values.

- Two-Way ANOVA : Evaluate interactions between dose and experimental variables (e.g., cell type, oxidative stress induction).

- Post Hoc Tests : Apply Tukey’s HSD to compare means across treatment groups .

Q. How should researchers address variability in this compound bioavailability across in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS at timed intervals post-administration.

- Species-Specific Esterase Activity : Compare hydrolysis rates in rodent vs. human plasma.

- Multi-Omics Integration : Correlate transcriptomic data (e.g., APX genes) with tissue-specific ascorbate levels .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.